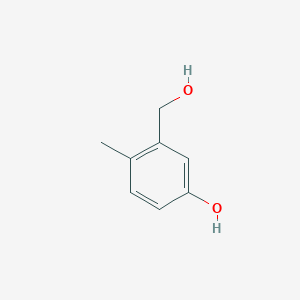

3-(Hydroxymethyl)-4-methylphenol

Description

Historical Context and Development of Hydroxymethylated Phenols

The study of phenols dates back to the 19th century, with pure phenol (B47542) being isolated in 1834 and its structure elucidated in 1842. nih.gov The development of hydroxymethylated phenols is intrinsically linked to the advancements in understanding the reactivity of phenol, particularly its condensation reactions with formaldehyde (B43269). This area of research gained significant momentum with the advent of phenol-formaldehyde resins, first synthesized in the late 19th and early 20th centuries. researchgate.net

The hydroxymethylation of phenol, the process of introducing a hydroxymethyl group onto the phenol ring, is a key step in the formation of these resins. youtube.comwikipedia.org This reaction typically occurs under alkaline conditions and involves the attack of the phenoxide ion on formaldehyde. youtube.comacs.org The initial products of this reaction are ortho- and para-hydroxymethylphenols. youtube.com Further reaction can lead to the formation of di- and tri-hydroxymethylated phenols, such as 2,4,6-tris(hydroxymethyl)phenol. stenutz.eursc.org The ability to control the extent and position of hydroxymethylation has been a subject of ongoing research, with various synthetic methods being developed to achieve specific substitution patterns. rsc.orggoogle.comprepchem.com The historical development of these synthetic strategies has been crucial for the production of a wide array of hydroxymethylated phenol derivatives with tailored properties for diverse applications.

Positional Isomerism within Substituted Hydroxymethylphenol Architectures

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and the same carbon skeleton but differ in the position of their functional groups on that skeleton. algoreducation.comcreative-chemistry.org.uksolubilityofthings.comlibretexts.org In the context of substituted hydroxymethylphenols, this means that the hydroxyl, hydroxymethyl, and any other substituent groups can be arranged in various ways around the benzene (B151609) ring, leading to a number of distinct isomers.

For a hydroxymethyl-methylphenol, several positional isomers exist. The relative positions of the hydroxyl, hydroxymethyl, and methyl groups significantly influence the molecule's properties. For instance, the isomers of cresol (B1669610) (methylphenol) – ortho-cresol, meta-cresol, and para-cresol – exhibit different physical and chemical characteristics due to the varying position of the methyl group relative to the hydroxyl group. wikipedia.org

In the case of 3-(Hydroxymethyl)-4-methylphenol, the specific arrangement of the functional groups dictates its reactivity and interactions. Other possible positional isomers would include, for example, 2-(hydroxymethyl)-4-methylphenol, 4-(hydroxymethyl)-2-methylphenol, and so on. Each of these isomers, while having the same molecular formula (C₈H₁₀O₂), will have a unique set of properties due to the different electronic and steric environments around the functional groups. The identification and separation of these isomers are often crucial for their specific applications and can be achieved using chromatographic and spectrometric techniques. nih.gov

Table 1: Properties of this compound and its Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1261454-85-6 | C₈H₁₀O₂ | 138.16 |

| 4-(Hydroxymethyl)-3-methylphenol | 22574-58-9 | C₈H₁₀O₂ | 138.16 |

| 2-(Hydroxymethyl)-4-methylphenol | 29655-26-9 | C₈H₁₀O₂ | 138.16 |

Broader Significance of Hydroxymethylphenol Scaffolds in Chemical Science

Hydroxymethylphenol scaffolds are fundamental building blocks in various areas of chemical science. nih.govresearchgate.net Their significance stems from the versatile reactivity of the hydroxyl and hydroxymethyl groups, which allows for a wide range of chemical modifications and applications.

In polymer chemistry, hydroxymethylphenols are key precursors in the synthesis of phenolic resins, such as Bakelite and novolacs. wikipedia.org These resins are known for their thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications in industries like automotive and aerospace. researchgate.net

The phenolic hydroxyl group imparts antioxidant properties to these molecules, enabling them to act as radical scavengers. This property is exploited in the development of stabilizers for various materials. Furthermore, the hydroxymethyl group can participate in further reactions, leading to the formation of more complex structures. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be used in condensation reactions to build larger molecular frameworks.

Hydroxymethylphenol derivatives are also investigated for their potential in medicinal chemistry and materials science. nih.gov The ability to introduce various functional groups onto the phenolic ring allows for the fine-tuning of their biological activity and material properties. The development of new synthetic methodologies continues to expand the library of accessible hydroxymethylphenol-based compounds, paving the way for novel applications. google.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPRAIIIFOIDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl 4 Methylphenol and Analogues

Direct Hydroxymethylation Reactions of Phenolic Precursors

Direct hydroxymethylation involves the introduction of a hydroxymethyl (-CH₂OH) group onto the aromatic ring of a phenolic compound. This method is often favored for its atom economy and potentially shorter reaction sequences.

Formaldehyde (B43269) is a common and reactive C1 source for the hydroxymethylation of phenols. wikipedia.org The reaction is typically carried out under basic conditions, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. usda.gov For the synthesis of 3-(hydroxymethyl)-4-methylphenol, the starting material is 4-methylphenol (p-cresol). nih.gov

The reaction of phenols with formaldehyde is generally considered a second-order reaction. usda.gov The rate of this base-catalyzed hydroxymethylation is proportional to the concentration of the phenoxide anion. usda.gov Therefore, the pH of the reaction medium plays a crucial role in the reaction rate. Studies have shown that conducting the reaction at a pH equivalent to the pKa of the specific phenolic compound results in a consistent concentration of the corresponding anion. usda.gov

A study on the hydroxymethylation of various phenols, including methylphenols, in a dilute aqueous dimethylformamide (DMF) solution, provided insights into the reaction rates. The rates were determined by monitoring the consumption of the phenol (B47542) and formaldehyde over time. researchgate.net

Table 1: Reaction Conditions for Formaldehyde-Mediated Hydroxymethylation

| Parameter | Value | Reference |

| Reactants | Phenols, Formaldehyde | usda.gov |

| Solvent | 20% aqueous Dimethylformamide (DMF) | usda.gov |

| Temperature | 30°C | usda.gov |

| pH | Equal to the pKa of the phenolic compound | usda.gov |

It is important to note that the reaction of formaldehyde with phenols can lead to the formation of multiple products, including mono-, di-, and tri-hydroxymethylated phenols, as well as polymeric resins like Bakelite and Novolaks, through subsequent crosslinking reactions. wikipedia.org The selectivity towards the desired monohydroxymethylated product, in this case, this compound, is influenced by the reaction conditions, including the stoichiometry of the reactants, temperature, and catalyst.

To improve the selectivity of the hydroxymethylation reaction, various catalytic systems have been explored. These catalysts aim to direct the reaction towards the desired isomer and minimize the formation of byproducts. For instance, the oxidation of o-cresol (B1677501) to salicylaldehyde (B1680747) has been achieved using impregnated CuCo/C catalysts in a single step with oxygen. rsc.org While this is an oxidation reaction, the principles of using heterogeneous catalysts to achieve selectivity are relevant to hydroxymethylation.

Bifunctional catalysts, such as Ni₂P supported on hierarchical ZSM-5 zeolite (h-ZSM-5), have been used for the hydrodeoxygenation of m-cresol. aston.ac.uk These catalysts possess both metal and acid sites, which can influence the reaction pathway. The Ni₂P nanoparticles introduce new Lewis and Brønsted acid sites, which can play a role in activating the reactants and directing the regioselectivity of the reaction. aston.ac.uk Although this specific example is for a different reaction, it highlights the potential of using supported metal catalysts to control the outcome of reactions involving cresols.

Convergent Multi-step Organic Synthesis Strategies

Multi-step syntheses of this compound analogues often involve a series of functional group interconversions. For example, a synthetic route to the active metabolite of Fesoterodine, which contains a hydroxymethylphenol moiety, involves a multi-stage process starting from R-(-)-[3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl]-diisopropylamine. google.com This synthesis includes steps like Grignard reagent formation, reaction with a carbonate, and subsequent transformations to introduce the required functional groups. google.com

Another example involves the synthesis of (3-methyl-2-hydroxyphenyl) (2-hydroxyphenyl)methane, where 2-hydroxybenzyl alcohol and o-cresol are reacted in the presence of ethyl magnesium bromide. prepchem.com This is followed by workup and purification to obtain the desired product. prepchem.com

The synthesis of 3-(hydroxymethyl)-4H-chromen-4-ones provides another illustration of a multi-step approach. These compounds are prepared by the hydroxymethylation of the precursor 2-hydroxy-4-chromanones, followed by acid-catalyzed dehydration. researchgate.net

For analogues of this compound that are chiral, stereoselective and enantioselective synthetic methods are crucial. An example is the enantioconvergent synthesis of chiral fluorenols from racemic secondary benzyl (B1604629) alcohols and aryl iodides. nih.govrsc.org This method utilizes a Pd(II)/chiral norbornene cooperative catalysis system to achieve high enantioselectivity. nih.govrsc.org This strategy involves a redox-neutral transformation where a stereocenter is destroyed and then regenerated with high enantiomeric excess. nih.gov While not directly applied to this compound itself, this methodology demonstrates a powerful approach for the synthesis of chiral derivatives containing a hydroxymethyl group on an aromatic ring.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This includes the use of less hazardous reagents, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste.

In the context of hydroxymethylation, the use of water as a solvent, where possible, is a key green chemistry principle. The direct hydroxymethylation of phenols with formaldehyde can be carried out in aqueous solutions, although co-solvents like DMF may be needed to dissolve certain phenols. usda.govresearchgate.net

The development of catalytic systems, as discussed in section 2.1.2, is another important aspect of green chemistry. Catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and can often be recycled and reused, reducing waste. For example, the use of visible light-mediated reactions, such as the iron-catalyzed hydroxyalkylation of quinolines, offers a cleaner alternative to traditional heating methods. researchgate.net The use of heterogeneous catalysts, like the CuCo/C catalyst for o-cresol oxidation, also aligns with green chemistry principles as they can be easily separated from the reaction mixture. rsc.org

Chemical Reactivity and Reaction Mechanisms of 3 Hydroxymethyl 4 Methylphenol

Electrophilic Aromatic Substitution Pathways on the Phenolic Ring

The phenolic ring of 3-(hydroxymethyl)-4-methylphenol is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. wikipedia.orgwikipedia.org These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgpearson.com The directing effects of these substituents determine the regioselectivity of substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director.

In this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. The methyl group is at position 4, and the hydroxymethyl group is at position 3. Therefore, the positions most susceptible to electrophilic attack are 2 and 6, which are ortho to the hydroxyl group, and position 5, which is para to the methyl group and meta to the hydroxymethyl group. The interplay of these directing effects will influence the product distribution in various electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid, typically in the presence of a sulfuric acid catalyst, introduces a nitro (-NO₂) group onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can lead to the substitution of one or more hydrogen atoms with halogen atoms. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid results in the introduction of a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by strong Lewis acids, introduce alkyl or acyl groups, respectively, onto the aromatic ring. wikipedia.orgwikipedia.org

The specific conditions of the reaction, such as the nature of the electrophile, the solvent, and the temperature, will ultimately determine the final product distribution.

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl (-CH₂OH) group attached to the phenolic ring is a primary alcohol and can undergo a variety of characteristic reactions, including oxidation, reduction, etherification, and esterification. smolecule.com

The hydroxymethyl group of this compound can be oxidized to form either an aldehyde (formyl) or a carboxylic acid (carboxyl) group, depending on the oxidizing agent and reaction conditions. smolecule.com

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde. This transformation would yield 3-formyl-4-methylphenol .

Oxidation to Carboxylic Acid: Stronger oxidizing agents will further oxidize the aldehyde or directly oxidize the primary alcohol to a carboxylic acid, resulting in the formation of 3-carboxy-4-methylphenol .

| Reactant | Product | Reagent/Conditions |

| This compound | 3-Formyl-4-methylphenol | Mild oxidizing agent (e.g., PCC, DMP) |

| This compound | 3-Carboxy-4-methylphenol | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄) |

Table 1: Oxidation Reactions of the Hydroxymethyl Group

The hydroxymethyl group can be reduced to a methyl group, effectively converting this compound into 3,4-dimethylphenol . This reduction can be achieved through various methods, such as catalytic hydrogenation or by using reducing agents like lithium aluminum hydride after converting the hydroxyl group to a better leaving group (e.g., a tosylate).

The hydroxyl of the hydroxymethyl group can undergo etherification reactions with alkyl halides or other alkylating agents in the presence of a base. This results in the formation of an ether linkage, producing compounds with the general structure of 3-(alkoxymethyl)-4-methylphenol .

| Reactant | Product | Reagent/Conditions |

| This compound | 3-(Alkoxymethyl)-4-methylphenol | Alkyl halide, Base |

Table 2: Etherification of the Hydroxymethyl Group

Esterification of the hydroxymethyl group can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid catalyst. smolecule.com This reaction forms an ester, yielding a 3-(acyloxymethyl)-4-methylphenol derivative.

| Reactant | Product | Reagent/Conditions |

| This compound | 3-(Acyloxymethyl)-4-methylphenol | Carboxylic acid (or derivative), Acid catalyst |

Table 3: Esterification of the Hydroxymethyl Group

Reactivity of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group exhibits its own characteristic reactivity, which is distinct from that of the hydroxymethyl group. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a common method for the etherification of phenols. ambeed.com In this process, the phenol (B47542) is first treated with a strong base (e.g., sodium hydroxide) to form the sodium phenoxide, which then undergoes nucleophilic substitution with an alkyl halide to produce an aryl ether.

Esterification: The phenolic hydroxyl group can be acylated to form a phenyl ester. This is often carried out by reacting the phenol with an acid chloride or anhydride in the presence of a base like pyridine or sodium hydroxide (Schotten-Baumann reaction). wikipedia.org

The selective reaction of either the phenolic hydroxyl or the hydroxymethyl group can often be achieved by careful choice of reagents and reaction conditions, leveraging the differences in their acidity and nucleophilicity.

Nucleophilic and Electrophilic Interactions with External Reagents

The chemical behavior of this compound is governed by the interplay of its functional groups, which allow it to act as both a nucleophile and an electrophile in reactions with external reagents. masterorganicchemistry.comyoutube.com

Nucleophilic Character:

The primary source of nucleophilicity in this compound is the electron-rich aromatic ring. The phenolic hydroxyl group is a strong activating group, donating electron density to the benzene ring, particularly at the ortho and para positions. This makes the ring susceptible to attack by electrophiles. pearson.com In this compound, the positions ortho to the hydroxyl group are highly activated and are the most probable sites for electrophilic aromatic substitution.

The hydroxyl group itself, particularly in its deprotonated phenoxide form under basic conditions, is a potent nucleophile. masterorganicchemistry.com It can react with a variety of electrophiles. For instance, it can undergo acylation with reagents like acetyl chloride in the presence of a base to form the corresponding ester, 3-(hydroxymethyl)-4-methylphenyl acetate. pearson.com

Electrophilic Character:

The electrophilic nature of this compound is centered on the carbon atom of the hydroxymethyl group (-CH₂OH). Under acidic conditions, the hydroxyl of the hydroxymethyl group can be protonated, forming a good leaving group (water). This facilitates the formation of a resonance-stabilized benzylic carbocation. This electrophilic carbocation is a key intermediate that can be attacked by a wide range of nucleophiles.

This electrophilic character is fundamental to the condensation and polymerization reactions discussed previously, where the nucleophile is another phenol ring. semanticscholar.org However, it can also react with other external nucleophiles. For example, in the presence of a strong acid, it could react with alcohols to form ethers or with thiols to form thioethers. This dual reactivity is crucial for its role as a monomer in polymer synthesis and as a versatile chemical intermediate. nih.gov

| Interaction Type | Reactive Site on this compound | Role of Compound | External Reagent Example | Product Type |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic Ring (ortho to -OH) | Nucleophile | Halogens (e.g., Br₂) | Ring-halogenated phenol |

| Acylation / Esterification | Phenolic Hydroxyl (-OH) | Nucleophile | Acetyl Chloride (CH₃COCl) | Phenolic Ester |

| Benzylic Substitution (Acid-catalyzed) | Hydroxymethyl Carbon (-CH₂OH) | Electrophile (via carbocation) | Another Phenol Molecule | Methylene-bridged Dimer |

Computational Chemistry and Theoretical Studies on 3 Hydroxymethyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, offering a lens into the electronic behavior of molecules. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. It is extensively used to determine the optimized geometry and various electronic properties of molecules. For 3-(hydroxymethyl)-4-methylphenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can provide a detailed picture of its molecular structure. nih.gov

The optimized molecular geometry reveals the most stable arrangement of atoms in the molecule. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and hydroxymethyl substituents.

Furthermore, DFT calculations can be used to compute various electronic properties. The distribution of electron density can be analyzed through Mulliken population analysis, which assigns partial charges to each atom. This information is crucial for understanding the molecule's polarity and its propensity for electrostatic interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Value |

| Optimized Geometry (Selected Parameters) | |

| C-O (phenolic) bond length | ~1.36 Å |

| C-O (hydroxymethyl) bond length | ~1.43 Å |

| O-H (phenolic) bond length | ~0.96 Å |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-C-O (phenolic) bond angle | ~119° |

| C-O-H (phenolic) bond angle | ~109° |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~2.5 D |

Note: The values in this table are hypothetical and based on typical values for similar phenolic compounds. Actual values would be obtained from specific DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than DFT, albeit at a higher computational expense.

For this compound, ab initio calculations would be valuable for obtaining a highly accurate electronic energy and for benchmarking the results from DFT calculations. These methods can provide a more detailed understanding of the electronic structure, including the energies of various molecular orbitals and the nature of electronic transitions. The stability of the molecule can be assessed by its total electronic energy, with lower energies corresponding to greater stability.

The presence of rotatable single bonds in the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups of this compound gives rise to different spatial arrangements known as conformers. A conformer analysis is essential to identify the most stable conformer, which is the one that predominates under normal conditions.

This analysis is typically performed by systematically rotating the dihedral angles associated with the flexible bonds and calculating the potential energy at each step to generate a potential energy surface (PES). The minima on the PES correspond to stable conformers. The energy of each conformer is then minimized to find the local energy minimum. The conformer with the lowest energy is the global minimum.

For this compound, the primary rotations would be around the C(ring)-O(phenolic) bond and the C(ring)-C(hydroxymethyl) and C-O(hydroxymethyl) bonds. The relative energies of the different conformers would indicate their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0° | 180° | 0.00 |

| 2 | 180° | 180° | 1.25 |

| 3 | 0° | 60° | 2.50 |

| 4 | 180° | 60° | 3.75 |

Note: This table presents hypothetical data to illustrate the outcome of a conformer analysis. The dihedral angles and relative energies are illustrative.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions in a simulated environment, such as in a solvent.

An MD simulation of this compound, typically in a box of water molecules, would reveal its conformational flexibility. By analyzing the trajectory of the simulation, one can observe the rotations of the hydroxyl and hydroxymethyl groups and the fluctuations of the benzene ring. This provides a more realistic understanding of the molecule's structure in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The simulation would show the formation and breaking of hydrogen bonds between the hydroxyl and hydroxymethyl groups of this compound and the surrounding water molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding a water molecule at a certain distance from the hydrogen-bonding sites of the solute.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the crystal. The Hirshfeld surface is defined as the surface where the contribution of the promolecule's electron density is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which is a normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely reveal significant contributions from H···H, C-H···π, and O-H···O interactions, which are common in phenolic compounds. nih.govresearchgate.net

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C-H···O / O-H···C | 25.5 |

| O-H···O | 15.2 |

| C-H···π | 8.3 |

| C···C | 4.0 |

| Other | 2.0 |

Note: The contributions are hypothetical and based on analyses of similar molecules. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structural validation.

The vibrational frequencies of this compound can be calculated and correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. researchgate.net The predicted spectrum can aid in the assignment of experimental vibrational bands to specific modes of vibration within the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data. A good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Hypothetical Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| O-H stretch (phenolic) | 3450 | 3400 |

| O-H stretch (hydroxymethyl) | 3350 | 3300 |

| C-H stretch (aromatic) | 3050 | 3030 |

| C-H stretch (methyl) | 2950 | 2925 |

| ¹H-NMR Chemical Shifts (ppm) | ||

| -OH (phenolic) | 5.2 | 5.0 |

| -OH (hydroxymethyl) | 4.8 | 4.6 |

| -CH₂- | 4.5 | 4.4 |

| -CH₃ | 2.2 | 2.1 |

| Aromatic-H | 6.8 - 7.2 | 6.7 - 7.1 |

| ¹³C-NMR Chemical Shifts (ppm) | ||

| C-OH (phenolic) | 155 | 154 |

| C-CH₂OH | 138 | 137 |

| -CH₂OH | 64 | 63 |

| -CH₃ | 21 | 20 |

| Aromatic-C | 115 - 130 | 114 - 129 |

Note: This table contains hypothetical data for illustrative purposes. The predicted values are typical for DFT calculations, and the experimental values are plausible for a compound with this structure.

Research on Derivatives and Analogues of 3 Hydroxymethyl 4 Methylphenol

Synthesis and Characterization of Substituted Hydroxymethylphenols

The synthesis of substituted hydroxymethylphenols often involves electrophilic substitution reactions on the parent cresol (B1669610) or phenol (B47542), followed by hydroxymethylation. A common route to introduce the hydroxymethyl group is the reaction with formaldehyde (B43269) under basic or acidic conditions. For instance, the synthesis of related compounds like 2,6-Bis(hydroxymethyl)-p-cresol is well-established and involves the reaction of p-cresol (B1678582) with formaldehyde. sigmaaldrich.com This method can be adapted to produce a variety of substituted hydroxymethylphenols.

Another approach involves the reduction of corresponding hydroxy-substituted benzaldehydes or benzoic acid esters. For example, 4-hydroxy-3-methylbenzaldehyde (B106927) can be synthesized from o-cresol (B1677501) via the Reimer-Tiemann reaction, which can then be reduced to the corresponding hydroxymethylphenol. google.com

The characterization of these synthesized derivatives relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the characteristic O-H stretching frequencies of the phenolic and alcohol groups, as well as C-H and C=C stretching of the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the exact substitution pattern on the aromatic ring and confirming the presence of the hydroxymethyl group. Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the synthesized compounds.

| Derivative | Synthesis Method | Key Characterization Data |

| 2,6-Di(hydroxymethyl)-4-methylphenol | Reaction of p-cresol with formaldehyde | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 4-hydroxy-3-methylbenzaldehyde | Reimer-Tiemann reaction of o-cresol | GC-MS, IR, ¹H NMR |

Oligomeric and Polymeric Architectures Derived from Hydroxymethylphenols

The bifunctional nature of hydroxymethylphenols, including 3-(hydroxymethyl)-4-methylphenol, makes them excellent monomers for the synthesis of oligomers and polymers. The phenolic hydroxyl group and the benzylic alcohol can both participate in polymerization reactions, leading to a variety of macromolecular architectures.

One of the most well-known applications is in the formation of phenolic resins (resoles and novolacs) through condensation with formaldehyde. This compound can act as a monomer in these reactions, contributing to the cross-linked network structure of the resulting thermosetting polymer. The hydroxymethyl group can react with the aromatic ring of another phenol molecule, leading to the formation of methylene (B1212753) bridges and the growth of the polymer chain.

Furthermore, 2,6-Bis(hydroxymethyl)-p-cresol has been utilized as a bridging ligand in the synthesis of binuclear oxovanadium(V) compounds, which upon exposure to light and air, can form oligomeric structures. sigmaaldrich.com This highlights the potential of hydroxymethylphenols in coordination polymerization and the formation of inorganic-organic hybrid materials. The synthesis of various polymeric architectures from hydroxylated monomers like hydroxyethyl (B10761427) acrylate (B77674) (HEA) and hydroxyethyl methacrylate (B99206) (HEMA) through living radical polymerization also provides a methodological framework that could be extended to hydroxymethylphenol-based monomers to create well-defined polymers. researchgate.net

Heterocyclic Compounds Incorporating Hydroxymethylphenol Moieties

The reactive sites on this compound allow for its incorporation into various heterocyclic systems. The phenolic hydroxyl group can act as a nucleophile in reactions to form oxygen-containing heterocycles, while the hydroxymethyl group can be functionalized to participate in cyclization reactions.

For example, the synthesis of coumarin (B35378) derivatives often involves phenols as starting materials. nih.gov The Pechmann condensation, which is a common method for synthesizing coumarins, involves the reaction of a phenol with a β-ketoester under acidic conditions. By using a substituted hydroxymethylphenol, coumarins bearing a hydroxymethylphenyl substituent can be obtained.

Additionally, the synthesis of isoquinoline (B145761) derivatives has been reported to incorporate hydroxymethylphenol-like structures. For instance, 2-methyl-4-hydroxymethyl-4-benzyl-10-hydroxyisoquinoline has been synthesized, demonstrating the possibility of building complex nitrogen-containing heterocycles that feature the hydroxymethylphenol moiety. nih.gov The general strategies for synthesizing bioactive heterocycles often involve the use of functionalized phenols, indicating a broad scope for the inclusion of this compound in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. researchgate.net

Functionalized Esters and Ethers of this compound

The phenolic hydroxyl and benzylic alcohol groups of this compound can be selectively or fully functionalized to form a wide range of esters and ethers. The synthesis of these derivatives allows for the modification of the compound's physical and chemical properties, such as solubility and reactivity.

Esterification can be achieved by reacting the parent compound with carboxylic acids, acid chlorides, or acid anhydrides. The reaction conditions can be tailored to favor the esterification of either the more acidic phenolic hydroxyl group or the less reactive benzylic alcohol. For instance, the synthesis of phenolic monoesters has been described, which can act as prodrugs that are later cleaved by esterases in the body. The synthesis of N-hydroxysuccinimide esters is a common strategy for creating activated esters that can readily react with amines to form amides, a technique that could be applied to a carboxylated derivative of this compound.

Etherification , typically carried out via the Williamson ether synthesis, involves the reaction of the corresponding phenoxide or alkoxide with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups. The synthesis of O-substituted derivatives of similar natural products, such as opuntiol, demonstrates the feasibility of these transformations.

| Derivative Type | General Synthetic Route | Reagents |

| Phenolic Ester | Acylation | Acid chloride, Acid anhydride |

| Benzylic Ester | Acylation | Carboxylic acid with coupling agent |

| Phenolic Ether | Williamson Ether Synthesis | Alkyl halide, Base |

| Benzylic Ether | Williamson Ether Synthesis | Alkyl halide, Base |

Biphenyl (B1667301) and Other Multi-Ring Systems Featuring Hydroxymethylphenol Units

The hydroxymethylphenol moiety can be incorporated into larger, multi-ring systems such as biphenyls and other polynuclear structures. These structures are of interest due to their potential applications in materials science and medicinal chemistry.

A direct example is the compound 3-(Hydroxymethyl)[1,1'-biphenyl]-4-ol, which features the hydroxymethylphenol unit as part of a biphenyl system. Such compounds can be synthesized through cross-coupling reactions, such as the Suzuki or Negishi coupling, where a boronic acid or organozinc derivative of one aromatic ring is coupled with a halide of another.

Furthermore, condensation reactions can lead to the formation of multi-ring systems. For example, the acid-catalyzed reaction of 2,4,6-tris(hydroxymethyl)phenol derivatives with other phenols, like xylenol, can produce tetranuclear novolak structures. These reactions build complex architectures where multiple phenolic units are linked by methylene bridges. The synthesis of 4,4'-Bis(hydroxymethyl)biphenyl also provides a key building block for polymers and other multi-ring systems.

Investigations into the Biological Activities of 3 Hydroxymethyl 4 Methylphenol and Its Analogues in Vitro Studies

Antioxidant Properties and Mechanisms of Action

No in vitro studies using free radical scavenging assays such as DPPH or ABTS specifically for 3-(Hydroxymethyl)-4-methylphenol have been identified. Similarly, research on its protective effects against oxidative stress in cellular models is not available.

Antimicrobial Activities

There is no published data detailing the antibacterial or antifungal spectrum and efficacy of this compound against pathogenic microorganisms.

Anti-inflammatory Potential and Associated Molecular Pathways

Investigations into the anti-inflammatory potential of this compound and its effects on associated molecular pathways in vitro have not been reported in the scientific literature.

Further research is required to elucidate the potential biological activities of this specific phenolic compound.

Enzyme Inhibition Studies and Kinetic Analysis

There is no specific information available in the reviewed scientific literature regarding enzyme inhibition studies or kinetic analyses for this compound.

Research on the related compound, 4-methylphenol (p-cresol), has focused on its metabolic activation by cytochrome P450 enzymes rather than its inhibitory effects on other enzymes. nih.gov One study detailed that the bioactivation of p-cresol (B1678582) is mediated by multiple cytochrome P450 enzymes, with CYP2D6, CYP2E1, and CYP1A2 being the most active in forming various metabolites. nih.gov This research elucidates the metabolic fate of a similar compound, but does not describe any enzyme inhibitory properties of this compound itself.

Receptor Modulation and Ligand Binding Interactions

Direct studies on the receptor modulation and ligand binding interactions of this compound are not presently found in the scientific literature.

Binding Affinity to Specific Protein Domains (e.g., Protein Kinase C C1 Domain)

While no data exists for this compound, studies on 4-hydroxy-3-(hydroxymethyl) phenyl ester analogues have demonstrated binding to the Protein Kinase C (PKC) C1 domain. The PKC family of enzymes plays a crucial role in various cellular signaling pathways, and the C1 domain is the binding site for its natural activator, diacylglycerol (DAG).

Research has shown that the hydroxyl, hydroxymethyl, and carbonyl groups, along with the acyl chain length of these analogues, are important for their interaction with the C1-domain. Potent compounds in this analogue series have exhibited a binding affinity for the C1-domains that is more than ten times stronger than that of DAG under similar experimental conditions. These findings suggest that 4-hydroxy-3-(hydroxymethyl) phenyl esters represent a promising class of C1-domain ligands that could be further developed.

Antiproliferative Effects on Human Cancer Cell Lines (In Vitro)

Specific data on the in vitro antiproliferative effects of this compound on human cancer cell lines is not available in the current body of scientific literature.

Studies on other phenolic compounds have demonstrated such effects. For example, thymol (B1683141) has been shown to exert dose-dependent growth inhibitory effects on prostate cancer LNCaP cells. biointerfaceresearch.com Similarly, apigenin, a flavone, has shown significant antiproliferative and cytotoxic potential against human melanoma cell lines. nih.gov Another study on novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives reported selective cytotoxic effects in tumoral cell lines, with one derivative showing a potent IC50 value of 3.47 µM in the MCF-7 breast cancer cell line. nih.gov

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Given the absence of antiproliferative studies on this compound, there is no information on its mechanisms of action in cancer cells.

Research on its analogues provides some insights into potential mechanisms. For instance, thymol has been observed to induce apoptosis in prostate cancer LNCaP cells, which is associated with the activation of caspase-3 and modulation of the mRNA expression of apoptosis-related genes. biointerfaceresearch.com In studies with apigenin, treatment of melanoma cells led to an increase in apoptotic factors such as caspase-3 and cleaved poly (ADP-ribose) polymerase. nih.gov Furthermore, investigations into certain 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have provided strong evidence for the activation of apoptosis in breast cancer cells. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Efficacy

The biological efficacy of phenolic compounds is intrinsically linked to their molecular structure. For 3-(hydroxymethyl)-4-methylphenol, several key features are paramount. The hydroxyl (-OH) group attached directly to the aromatic ring is a primary determinant of its antioxidant and potential antimicrobial properties. This group can donate a hydrogen atom to neutralize free radicals, a common mechanism for antioxidant activity. The position and nature of other substituents on the benzene (B151609) ring further modulate this activity.

Correlation of Molecular Structure with Chemical Reactivity Profiles

The chemical reactivity of this compound is largely governed by the interplay of its functional groups. The phenolic hydroxyl group makes the aromatic ring highly susceptible to electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. vanderbilt.edu The electron-donating nature of the methyl group further activates the ring towards such reactions.

The reactivity of phenols with substances like formaldehyde (B43269) is a well-studied area, particularly in the context of resin formation. The rate of this reaction is strongly influenced by the electronic properties of the phenolic compound. usda.gov Generally, electron-donating groups enhance the reactivity of the aromatic ring, while electron-withdrawing groups decrease it. The reaction between phenol (B47542) and formaldehyde is thought to involve the highest occupied molecular orbital (HOMO) of the phenoxide ion and the lowest unoccupied molecular orbital (LUMO) of formaldehyde. usda.gov

The oxidation of the methyl group is another potential reaction pathway, which could lead to the formation of a reactive quinone methide. This has been observed in the metabolism of similar compounds like p-cresol (B1678582) (4-methylphenol). nih.gov Furthermore, the hydroxymethyl group can undergo oxidation to form an aldehyde or a carboxylic acid, adding another layer to the compound's reactivity profile.

Impact of Substituent Effects on Physicochemical Properties and Biological Activity

Substituents on the phenolic ring have a profound impact on the physicochemical properties and, consequently, the biological activity of the molecule. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects: Electron-donating groups (like the methyl group in this compound) increase the electron density on the aromatic ring and generally decrease the acidity of the phenolic hydroxyl group. vanderbilt.edu Conversely, electron-withdrawing groups increase the acidity by stabilizing the resulting phenoxide ion through delocalization of the negative charge. vanderbilt.edusips.org.in The acidity of the phenol, in turn, affects its reactivity and its ability to act as a proton donor in biological processes.

Steric Effects: The size and position of substituents can hinder the approach of reactants to the active sites on the molecule. This steric hindrance can influence reaction rates and the ability of the molecule to bind to biological targets.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds This table presents predicted data for illustrative purposes and is based on general principles of substituent effects on phenolic compounds.

Computational Approaches for SAR and SPR Prediction

In recent years, computational methods have become indispensable tools for predicting the Structure-Activity and Structure-Property Relationships of chemical compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate molecular descriptors with experimental activities or properties. ijsmr.inbohrium.com

For phenolic compounds, these models can predict various endpoints, including antioxidant activity, toxicity, and reactivity. ijsmr.inbohrium.comijsmr.in Molecular descriptors used in these models can be categorized as:

Electronic descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). imist.ma

Steric descriptors: Which describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which indicates the molecule's lipophilicity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate these descriptors with a high degree of accuracy. nih.gov By developing robust QSAR and QSPR models, researchers can screen large libraries of virtual compounds, prioritizing those with the most promising predicted profiles for synthesis and experimental testing. This in silico approach significantly accelerates the discovery and development of new molecules with desired properties.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Phenolic Compounds

Applications in Materials Science and Industrial Chemistry

Precursors and Building Blocks in Polymer and Resin Synthesis

3-(Hydroxymethyl)-4-methylphenol is a significant precursor in the production of polymers and resins, particularly phenolic resins. These resins are synthesized through the reaction of phenols with aldehydes, most commonly formaldehyde (B43269). The hydroxymethyl group on this compound can participate in condensation reactions, leading to the formation of a polymer network.

Phenolic resins are known for their excellent thermal stability, mechanical strength, and chemical resistance, which makes them suitable for high-performance applications. For instance, they are utilized in the manufacturing of adhesives, coatings, and composite materials for the automotive and aerospace industries. The synthesis of resol-type phenolic resins often involves reacting phenols with an excess of formaldehyde under alkaline conditions. tsijournals.com This process results in the formation of hydroxymethylphenols, which then undergo further condensation to create the resin structure. While specific studies detailing the use of this compound in large-scale commercial resin production are not widely available in the public domain, its structural similarity to other hydroxymethylphenols used in these processes suggests its potential as a valuable monomer.

The incorporation of specific phenols like this compound can be used to tailor the properties of the resulting resin. For example, the methyl group on the aromatic ring can influence the cross-linking density and, consequently, the mechanical and thermal properties of the final polymer. Research into phenol-5-hydroxymethyl furfural (B47365) (PHMF) resins, which have a similar structure to traditional phenol-formaldehyde resins, has shown that these bio-based alternatives can exhibit comparable or even superior tensile strength when used in fiberglass reinforced plastic composites. rsc.org This highlights the potential for hydroxymethylated phenols in creating advanced, sustainable materials.

Role as Chemical Intermediates in Fine Chemical Production

The reactivity of both the hydroxyl and hydroxymethyl groups makes this compound a useful intermediate in the synthesis of a variety of fine chemicals. The phenolic hydroxyl group can undergo etherification and esterification reactions, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or be subjected to substitution reactions.

One notable application is in the synthesis of pharmaceutical compounds. For example, it serves as an intermediate in the production of fesoterodine, a medication used to treat an overactive bladder. The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 4-methylsalicylic acid, another important chemical intermediate.

Furthermore, the phenolic structure of this compound allows it to be used in the synthesis of azo dyes. Azo compounds are formed by the reaction of a diazonium salt with a coupling agent, which can be a phenol (B47542). A study reported the synthesis of a series of dyes based on a 4-oxo-quinazolin moiety where a derivative of 3-hydroxy-4-methyl-phenylazo was used as a key component. tsijournals.com These dyes showed promising properties for dyeing materials like nylon and polyester. tsijournals.com

The versatility of this compound as an intermediate is further demonstrated by its use in the synthesis of more complex phenolic compounds. For instance, 2,6-bis(hydroxymethyl)-p-cresol, a related compound, is synthesized from p-cresol (B1678582) and formaldehyde and is used as a bridging ligand in the formation of organometallic compounds. prepchem.comsigmaaldrich.com

Functionality as Antioxidants in Materials Preservation

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This mechanism is crucial in preventing the oxidative degradation of organic materials. The phenolic structure of this compound allows it to act as an antioxidant, protecting materials from degradation caused by exposure to oxygen, heat, and light.

Hindered phenols, which have bulky substituents ortho to the hydroxyl group, are particularly effective as antioxidants because the steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating further radical chain reactions. While this compound itself is not a classic hindered phenol, its derivatives can be. The synthesis of antioxidants often involves the alkylation of phenols to introduce these bulky groups. For example, the reaction of 2,6-di-tert-butylphenol (B90309) with methyl acrylate (B77674) is a known method for producing antioxidants used as polymer stabilizers. researchgate.net

The antioxidant properties of phenolic compounds are utilized in a wide range of materials, including plastics, rubbers, and lubricants, to extend their service life and maintain their physical properties. While specific research on the direct application of this compound as a primary antioxidant in commercial materials is limited, its phenolic nature provides a strong basis for its potential in this area.

Potential in Chemosensor and Biosensor Development

The electrochemical properties of phenolic compounds make them suitable for use in the development of chemosensors and biosensors. These sensors are analytical devices that can detect specific chemical or biological substances. Phenolic compounds can be electrochemically oxidized, and the resulting current or potential can be measured to determine the concentration of the analyte.

Recent research has focused on developing biosensors for the detection of various phenolic compounds in environmental samples. researchgate.net These biosensors often utilize enzymes like tyrosinase, which catalyzes the oxidation of phenols to quinones. mdpi.comd-nb.info The quinones are then electrochemically reduced at the electrode surface, generating a measurable signal.

While there is no direct evidence of this compound being used as the primary recognition element in a sensor, its structural similarity to other phenols that are successfully detected by these systems suggests its potential as an analyte of interest. For example, an innovative biosensor based on graphene, PEDOT, and tyrosinase has been developed for the sensitive detection of phenolic compounds like catechol and 4-methylcatechol in river water. mdpi.com This indicates that sensors can be designed to be selective for specific phenolic structures.

Furthermore, the development of metal-organic frameworks (MOFs) has opened new avenues for sensor design. mdpi.com MOFs can be used to create highly sensitive and selective sensing platforms. The functional groups on this compound could potentially be used to anchor it to a sensor surface or to interact with specific analytes, making it a candidate for incorporation into novel sensor designs.

Future Research Directions and Emerging Perspectives for 3 Hydroxymethyl 4 Methylphenol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(Hydroxymethyl)-4-methylphenol will likely pivot towards green and sustainable practices, moving away from traditional methods that may involve harsh conditions or environmentally harmful reagents. patsnap.comnih.gov The direct functionalization of Csp²–H bonds on unprotected phenols is a powerful technique that enhances atom economy by directly creating new Csp²–C bonds. rsc.org Research is anticipated to focus on biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, thereby reducing energy consumption and waste. numberanalytics.com

Another promising avenue is the use of photocatalysis, where visible light can be used to drive chemical reactions, offering a greener alternative to conventional energy sources. rsc.org The development of novel catalytic systems, potentially involving earth-abundant metals, is a key area of research to make the synthesis more economically viable and sustainable. rsc.orgmdpi.com Flow chemistry, which involves the continuous pumping of reagents through a reactor, also presents an opportunity for safer, more efficient, and scalable production of this compound.

| Method | Potential Catalyst/System | Key Advantages | Sustainability Focus |

| Biocatalysis | Laccases, Peroxidases | High selectivity, mild reaction conditions, biodegradable catalysts. | Reduced energy consumption, use of renewable enzymes, minimal waste. |

| Photocatalysis | Organic dyes, Semiconductor nanocrystals | Use of renewable light energy, potential for novel reaction pathways. rsc.org | Lower energy footprint compared to thermal methods. |

| Transition-Metal Catalysis | Copper, Iron, Cobalt catalysts | High efficiency in C-H functionalization, regioselective control. mdpi.com | Use of abundant, less toxic metals, high atom economy. rsc.org |

| Flow Chemistry | Microreactors | Enhanced safety, precise control over reaction parameters, easy scalability. | Improved energy efficiency, reduced solvent usage, minimized risk of hazardous incidents. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural motifs within this compound suggest a rich, yet largely unexplored, potential for therapeutic applications. Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases like cancer and neurodegenerative disorders. nih.govnih.gov Future research will likely investigate the ability of this compound to modulate cellular pathways involved in inflammation and apoptosis, which are key targets in modern drug discovery. preprints.org

Molecular docking studies could be employed to screen this compound against a vast library of biological targets, including enzymes like urease or tyrosinase, and protein kinases, which are often dysregulated in disease states. preprints.orgnih.govmdpi.com Given that many cresol (B1669610) derivatives exhibit antiseptic and bactericidal properties, exploring the antimicrobial potential of this compound against a broad spectrum of pathogens is a logical next step. wikipedia.orgbritannica.com The unique hydroxymethyl group may enhance binding to specific biological targets, potentially leading to the discovery of novel therapeutic agents with improved efficacy and lower side effects. nih.gov

| Potential Biological Target | Rationale for Investigation | Potential Therapeutic Area |

| Oxidoreductase Enzymes | Phenolic structure suggests strong antioxidant and radical-scavenging activity. nih.govnih.gov | Neurodegenerative diseases, Cardiovascular diseases, Cancer. |

| Protein Kinases | Modulation of kinase activity is a key strategy in cancer therapy; phenolic compounds can act as inhibitors. preprints.org | Oncology, Inflammatory disorders. |

| Bacterial Cell Wall/Membrane Enzymes | Cresol derivatives are known to disrupt bacterial cell membranes. wikipedia.orgdrugbank.com | Infectious diseases (antibacterial agents). |

| Urease | Inhibition of urease is a target for treating infections like those caused by Helicobacter pylori. nih.gov | Peptic ulcers, Urolithiasis. |

| Tyrosinase | Inhibition of this enzyme is relevant for treating hyperpigmentation disorders. mdpi.com | Dermatology, Cosmetics. |

Advanced Computational Modeling for Rational Drug Design and Material Innovation

Advanced computational modeling is set to be a cornerstone in unlocking the full potential of this compound. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build models that predict the biological activity of this and related phenolic compounds based on their physicochemical properties. nih.govjst.go.jp This approach can significantly accelerate the identification of promising drug candidates by prioritizing which derivatives to synthesize and test. nih.govacs.org

Molecular docking simulations will allow researchers to visualize and predict how this compound binds to specific biological targets, providing insights into its mechanism of action at a molecular level. preprints.orgnih.govnih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, which is crucial for both designing new drugs and predicting its behavior in advanced materials. These computational tools offer a rapid and cost-effective way to screen possibilities and guide experimental work, streamlining the innovation process. nih.gov

| Computational Method | Predicted Properties | Application Area |

| QSAR Analysis | Biological activity (e.g., antioxidant capacity, toxicity) based on molecular descriptors. nih.govjst.go.jp | Rational Drug Design, Toxicology Screening. |

| Molecular Docking | Binding affinity and mode of interaction with protein targets. researchgate.netnih.gov | Identification of novel biological targets, Mechanism of action studies. |

| Density Functional Theory (DFT) | Electronic properties, bond dissociation energies, reaction mechanisms. nih.govnih.gov | Predicting chemical reactivity, Guiding synthesis, Material property simulation. |

| Molecular Dynamics (MD) Simulation | Conformational changes, stability of ligand-protein complexes over time. | Understanding dynamic interactions with biological targets. |

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical structure of this compound makes it a highly attractive building block for the creation of advanced functional materials. google.comgoogle.com Its phenolic and hydroxymethyl groups make it an ideal monomer for the synthesis of novel polymers, such as phenolic resins with tailored properties. wikipedia.orgplenco.com These resins could exhibit enhanced thermal stability, chemical resistance, or specific mechanical strengths, making them suitable for high-performance applications in the aerospace and automotive industries. google.com

In the realm of nanotechnology, this compound can be used in the "green" synthesis of metal nanoparticles, where it can act as both a reducing and a capping agent. nih.govrsc.orgoup.com The resulting nanoparticles could have applications in catalysis, sensing, and biomedicine. Furthermore, the ability of phenolic compounds to interact with various organic and inorganic materials through hydrogen bonding, π–π stacking, and covalent bonds opens up possibilities for creating novel hybrid materials and nanocomposites with unique functionalities. escholarship.org The field of phenolic-enabled nanotechnology (PEN) is emerging as a versatile platform for engineering nanostructures with controllable properties for biomedical applications. nih.govescholarship.org

| Application Area | Role of this compound | Potential Enhanced Property |

| Polymer Synthesis | Monomer for phenolic resins (resoles or novolacs). wikipedia.orgasianpubs.orgresearchgate.net | Improved thermal stability, mechanical strength, adhesion. google.com |

| Nanoparticle Synthesis | Reducing and stabilizing agent for metal nanoparticles (e.g., Au, Ag). rsc.orgoup.com | Biocompatibility, catalytic activity, controlled size and shape. nih.gov |

| Functional Coatings | Precursor for creating protective or functional surface coatings. | Chemical resistance, antioxidant properties, antimicrobial surfaces. |

| Hybrid Materials | Building block for organic-inorganic hybrid composites. escholarship.org | Tunable electronic properties, enhanced biocompatibility, novel functionalities. |

Interdisciplinary Research Collaborations for Comprehensive Understanding

To fully realize the potential of this compound, a concerted, interdisciplinary research effort is essential. Collaboration between synthetic organic chemists, who can develop innovative and sustainable production methods, and pharmacologists, who can investigate its biological activities and therapeutic potential, will be crucial. nih.govnumberanalytics.com

Simultaneously, computational chemists can provide theoretical models to guide both drug design and material development, creating a feedback loop that accelerates discovery. researchgate.net Materials scientists can then leverage these findings to integrate the compound into novel polymers and nanomaterials. escholarship.org Such collaborations, bridging the gap between fundamental chemistry, biology, and engineering, will be the driving force behind translating the theoretical promise of this compound into practical, real-world applications that could have a far-reaching impact across multiple scientific and industrial sectors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Hydroxymethyl)-4-methylphenol, and what methodological considerations are critical for yield optimization?

- Answer : The compound can be synthesized via Friedel-Crafts alkylation or hydroxylation of 4-methylphenol derivatives. Key steps include:

- Protection of the phenolic group : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during hydroxymethylation .

- Hydroxymethylation : Employ formaldehyde under acidic conditions (e.g., H₂SO₄ catalysis) at 60–80°C, ensuring stoichiometric control to avoid over-alkylation .

- Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF to cleave the TBDMS group .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

- Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The hydroxymethyl group (-CH₂OH) appears as a triplet at δ 4.5–4.7 ppm, while aromatic protons resonate at δ 6.7–7.2 ppm .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 152) .

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 270 nm to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Answer :

- Cross-validation : Combine NMR with X-ray crystallography (if crystalline derivatives are obtained) to confirm stereochemistry and substituent positioning .

- Dynamic NMR experiments : Detect conformational flexibility in the hydroxymethyl group, which may cause splitting or broadening of peaks .

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for optimizing the bioactivity of this compound through structural modifications?

- Answer :

- Structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the aromatic ring to enhance antioxidant activity .

- Replace the hydroxymethyl group with a methoxy moiety to study steric effects on enzyme binding .

- Pharmacokinetic optimization :

- Synthesize prodrugs (e.g., acetylated derivatives) to improve bioavailability .

- Assess metabolic stability using liver microsome assays .

Q. How can researchers investigate the environmental fate and toxicity of this compound in ecological studies?

- Answer :

- Biodegradation assays : Use OECD 301D guidelines to measure mineralization rates in activated sludge .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

- Bioaccumulation potential : Calculate logP values (experimental or via software) to predict partitioning in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.